molecular formula C25H36N2 B14226835 N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine CAS No. 627519-15-7

N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine

Cat. No.: B14226835
CAS No.: 627519-15-7
M. Wt: 364.6 g/mol
InChI Key: WYNHNZBGRMECSG-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine is a complex organic compound with a molecular formula of C25H36N2. This compound is characterized by its unique structure, which includes a cyclohexylethyl group and a diphenylpropyl group attached to an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine typically involves multiple steps:

    Formation of the Ethane-1,2-diamine Backbone: This can be achieved by reacting ethylene diamine with appropriate alkylating agents under controlled conditions.

    Introduction of the Cyclohexylethyl Group: This step involves the addition of a cyclohexylethyl group to the ethane-1,2-diamine backbone through a nucleophilic substitution reaction.

    Addition of the Diphenylpropyl Group: The final step involves the attachment of the diphenylpropyl group, which can be done using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and reaction efficiency.

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize yield and purity.

    Purification Processes: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

N’-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-diethyl-ethane-1,2-diamine
  • N,N’-diphenyl-ethane-1,2-diamine
  • N,N’-dibenzyl-ethane-1,2-diamine

Uniqueness

N’-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclohexylethyl and diphenylpropyl groups makes it particularly valuable in research applications where these functionalities are desired.

Properties

CAS No.

627519-15-7

Molecular Formula

C25H36N2

Molecular Weight

364.6 g/mol

IUPAC Name

N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C25H36N2/c1-21(22-11-5-2-6-12-22)27-20-19-26-18-17-25(23-13-7-3-8-14-23)24-15-9-4-10-16-24/h3-4,7-10,13-16,21-22,25-27H,2,5-6,11-12,17-20H2,1H3/t21-/m1/s1

InChI Key

WYNHNZBGRMECSG-OAQYLSRUSA-N

Isomeric SMILES

C[C@H](C1CCCCC1)NCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C1CCCCC1)NCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.